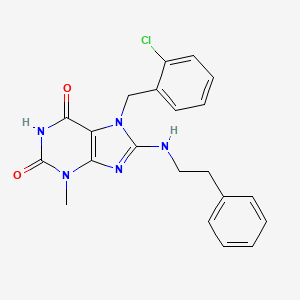
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a potent and selective antagonist of the dopamine D1 receptor. It is widely used in scientific research to study the role of the D1 receptor in various physiological and pathological processes.
Mecanismo De Acción
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The D1 receptor is involved in the regulation of various physiological processes, including motor control, cognition, and reward. This compound 23390 binds to the D1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the activity of dopaminergic neurons.
Biochemical and Physiological Effects
This compound 23390 has several biochemical and physiological effects that are relevant to its scientific research application. It has been shown to decrease the release of dopamine in the striatum, which is a key brain region involved in motor control and reward. This compound 23390 also decreases the activity of dopaminergic neurons in the prefrontal cortex, which is a brain region involved in cognitive processes. In addition, this compound 23390 has been shown to decrease the expression of immediate early genes in the striatum, which are markers of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor, which allows for the specific manipulation of this receptor in various experimental paradigms. This compound 23390 is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to the use of this compound 23390 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in some experimental paradigms. In addition, this compound 23390 can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 in scientific research. One area of interest is the role of the D1 receptor in the regulation of social behavior, including aggression and mating behavior. Another area of interest is the use of this compound 23390 in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, the development of more potent and selective D1 receptor antagonists could lead to the discovery of new therapeutic targets for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, this compound 23390 is a potent and selective antagonist of the dopamine D1 receptor that is widely used in scientific research to study the role of this receptor in various physiological and pathological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound 23390 has proven to be a valuable tool for the study of the neurobiology of reward, motivation, learning, and memory, and its continued use in scientific research will undoubtedly lead to new discoveries in the field of neuroscience.
Métodos De Síntesis
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chlorobenzylamine, which is then reacted with methyl acetoacetate to form the corresponding ketone. The ketone is then reduced with sodium borohydride to yield the alcohol, which is subsequently reacted with phenethylamine to form this compound 23390. The overall yield of the synthesis is around 10%.
Aplicaciones Científicas De Investigación
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is widely used in scientific research to study the role of the dopamine D1 receptor in various physiological and pathological processes. It has been shown to be effective in animal models of Parkinson's disease, schizophrenia, drug addiction, and depression. This compound 23390 is also used in studies of learning and memory, as well as in studies of the neurobiology of reward and motivation.
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-26-18-17(19(28)25-21(26)29)27(13-15-9-5-6-10-16(15)22)20(24-18)23-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,23,24)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODJPLZBHYPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)
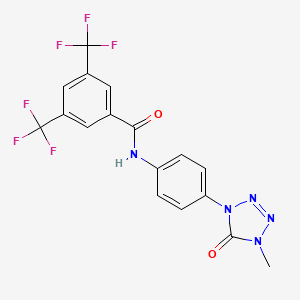

![1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2731547.png)
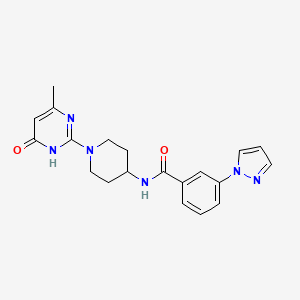
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)

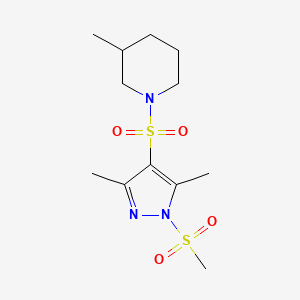

![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)
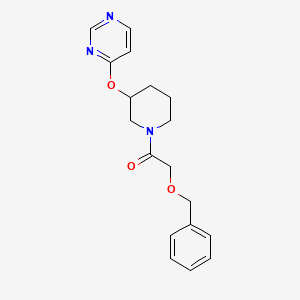

![2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2731560.png)
![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)